molecular formula C16H8N2O5 B1678443 Pirenoxine CAS No. 1043-21-6

Pirenoxine

カタログ番号: B1678443
CAS番号: 1043-21-6
分子量: 308.24 g/mol
InChIキー: OKPNYGAWTYOBFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirenoxine is a chemical compound with the IUPAC name 1,5-Dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid. It is primarily used in the treatment and prevention of cataracts. This compound interacts with selenite or calcium ions, which are factors leading to the formation of lens cataract .

準備方法

Pirenoxine can be synthesized through various chemical routes. One common method involves the reaction of 2-aminophenol with phthalic anhydride to form 2-(2-hydroxyphenyl)isoindoline-1,3-dione. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-hydroxyphenyl)isoindoline-1,3-dione hydrazone. The final step involves cyclization of this hydrazone to form this compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product.

化学反応の分析

Pirenoxine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding quinone derivative.

    Reduction: Reduction of this compound can yield its hydroquinone form.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Treatment of Cataracts

Pirenoxine is widely recognized for its role in the management of cataracts, a condition characterized by the clouding of the lens leading to vision impairment. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Oxidative Damage : this compound binds to sulfhydryl groups on lens proteins, preventing oxidative damage caused by quinone molecules .
  • Regulation of Ion Transport : It normalizes the function of cation pumps in the crystalline lens, which is crucial for maintaining lens transparency .
  • Reduction of Osmotic Stress : The compound inhibits sorbitol synthesis, thereby reducing osmotic damage associated with lens opacification .

Clinical Efficacy

Several studies have evaluated the effectiveness of this compound in treating cataracts:

  • A study involving 18 canine patients with senile incipient cataract showed that 72.2% responded favorably to treatment with this compound, demonstrating improved lens opacity or delayed disease progression .
  • In a randomized controlled trial, this compound eye drops were found to significantly suppress lens hardening induced by environmental stressors such as tobacco smoke in rat models .

Data Summary

Study TypeSample SizePositive Response RateAverage Time to Improvement
Canine Study18 dogs72.2%81.6 days
Rat ModelN/ASignificant improvementN/A

Anti-inflammatory Applications

Beyond its use in cataract treatment, this compound also serves as an effective anti-inflammatory agent for ocular conditions:

  • Topical Application : this compound has been shown to reduce inflammation in conditions such as corneal and conjunctival inflammations, uveitis, and ocular edema . Its anti-inflammatory activity is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) but without the associated side effects like conjunctival irritation .

Experimental Evidence

In an experimental model involving Nd:YAG laser-induced ocular inflammation in rabbits, this compound demonstrated significant anti-inflammatory effects:

Treatment GroupHyperemiaChemosisCorneal EdemaCellularity
Physiological Solution1.000.201.000.40
This compound0.400.200.000.40
Diclofenac0.400.200.000.40

This table illustrates that this compound effectively reduced hyperemia and corneal edema compared to control treatments .

Suppression of Presbyopia Progression

Recent research has indicated that this compound may play a role in slowing the progression of presbyopia—a condition characterized by the gradual loss of the eye's ability to focus on nearby objects:

  • A study highlighted that this compound eye drops significantly improved lens elasticity and delayed presbyopia progression in rats exposed to environmental stressors . Clinical trials are ongoing to evaluate its efficacy in human subjects.

Summary of Findings

The application of this compound extends beyond traditional cataract treatment into broader ophthalmic uses, including anti-inflammatory effects and potential presbyopia management. Its multifaceted action as an antioxidant and anti-inflammatory agent positions it as a valuable compound in ophthalmology.

類似化合物との比較

Pirenoxine is unique in its ability to interact with both selenite and calcium ions, making it particularly effective in preventing cataract formation. Similar compounds include:

This compound’s unique mechanism of action and its effectiveness in preventing cataract formation make it a valuable compound in ophthalmology.

生物活性

Pirenoxine, a pyridophenoxazine compound, has garnered attention for its diverse biological activities, particularly in ophthalmology. Initially introduced in Japan in 1958, it is primarily used as an eye drop formulation to prevent and treat cataracts and other ocular conditions. This article delves into the compound's biological activity, focusing on its anti-inflammatory properties, antioxidant effects, and potential in treating presbyopia and cataracts.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Anti-inflammatory Activity : this compound inhibits the oxidative catabolism of arachidonic acid, which reduces the production of prostaglandins, key mediators in inflammatory responses. This inhibition is comparable to that of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) .
  • Antioxidant Properties : The compound acts as a potent antioxidant, protecting lens proteins from oxidative damage. It binds to sulfhydryl groups on lens proteins, preventing denaturation and aggregation .
  • Inhibition of Lens Opacity : Research indicates that this compound can prevent the formation of lens opacities through multiple mechanisms:
    • Inhibition of oxidative activity by quinoid substances.
    • Normalization of cationic pump functions in the crystalline lens.
    • Reduction of osmotic damage by inhibiting sorbitol synthesis .

Treatment of Cataracts

This compound is widely used in Japan and Taiwan for cataract treatment. Clinical studies have shown its efficacy in preventing visual acuity loss in patients with senile cataracts over observation periods ranging from 8 months to 2 years .

Table 1: Summary of Clinical Findings on Cataract Treatment with this compound

Study TypeDurationOutcome
Observational Study8 months - 2 yearsPrevented decrease in visual acuity
Randomized TrialNot specifiedShowed potential in preventing presbyopia

Suppression of Presbyopia Progression

Recent studies have explored this compound's role in suppressing presbyopia progression. In animal models, this compound eye drops significantly improved lens elasticity and reduced hardening caused by environmental stressors like tobacco smoke . A randomized controlled trial indicated that this compound could prevent declines in accommodative amplitude (AA) among younger subjects .

Case Studies and Research Findings

  • Animal Studies : In a study involving guinea pigs, this compound was shown to prevent cataract formation induced by benzoquinone acetic acid injections. The treatment resulted in significant preservation of lens clarity .
  • Human Trials : A non-blinded clinical trial evaluated this compound's effectiveness among patients with age-related cataracts. Results indicated a notable stabilization of visual function compared to control groups .
  • Biochemical Analysis : Studies have demonstrated that this compound increases levels of superoxide dismutase (SOD) and catalase (CAT) in both serum and lens tissues post-selenite induction, suggesting enhanced antioxidative capacity .

特性

IUPAC Name

1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNYGAWTYOBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51410-30-1 (hydrochloride salt)
Record name Pirenoxine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048335
Record name Pirenoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043-21-6
Record name Pirenoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenoxine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirenoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenoxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirenoxine
Reactant of Route 2
Pirenoxine
Reactant of Route 3
Pirenoxine
Reactant of Route 4
Reactant of Route 4
Pirenoxine
Reactant of Route 5
Pirenoxine
Reactant of Route 6
Pirenoxine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。